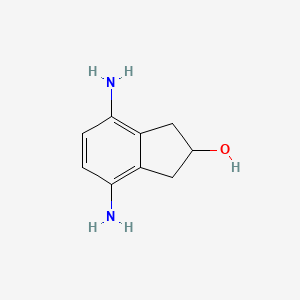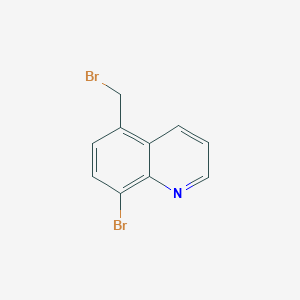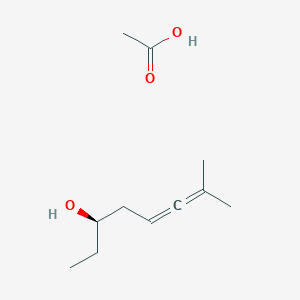
CID 71419822
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 71419822” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation methods for CID 71419822 involve specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route can vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment. The process often includes steps such as purification and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: CID 71419822 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s chemical structure and properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the reaction outcomes.
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include various derivatives and modified versions of the original compound.
Scientific Research Applications
CID 71419822 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it may be used to study cellular processes and molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects. Additionally, the compound has industrial applications, such as in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of CID 71419822 involves its interaction with specific molecular targets and pathways The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 71419822 include other chemical entities with related structures and properties. These compounds may share similar functional groups or chemical backbones, making them comparable in terms of reactivity and applications.
Uniqueness: What sets this compound apart from similar compounds is its unique combination of chemical properties and potential applications. The specific structure of this compound may confer distinct advantages in certain reactions or research contexts, highlighting its uniqueness in the field of chemistry and beyond.
Properties
CAS No. |
821782-75-6 |
|---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
InChI |
InChI=1S/C9H16O.C2H4O2/c1-4-9(10)7-5-6-8(2)3;1-2(3)4/h5,9-10H,4,7H2,1-3H3;1H3,(H,3,4)/t9-;/m1./s1 |
InChI Key |
GUYBMTXEQUTLQI-SBSPUUFOSA-N |
Isomeric SMILES |
CC[C@H](CC=C=C(C)C)O.CC(=O)O |
Canonical SMILES |
CCC(CC=C=C(C)C)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


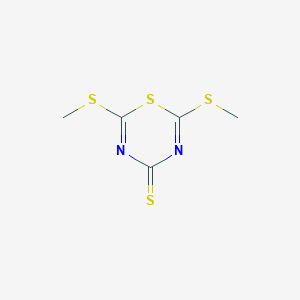
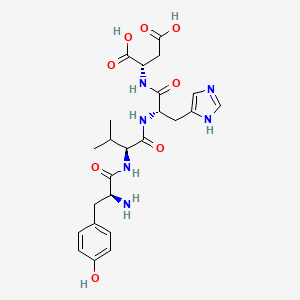
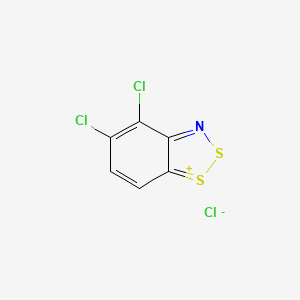

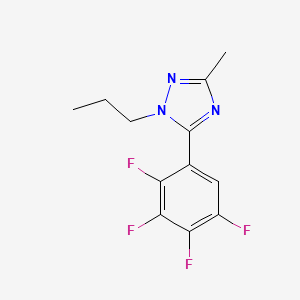

![Benzyl [2-(2-methylpropyl)hydrazinyl]acetate](/img/structure/B14205555.png)



![2-{[(1-Cyclohexyl-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl)oxy]carbonyl}hydrazine-1-carboxylate](/img/structure/B14205581.png)
![3-[2-Phenyl-2-(phenylsulfanyl)ethenyl]pyridine](/img/structure/B14205587.png)
